N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the isoxazole ring, and the subsequent coupling to form the final compound. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimalarial and antileishmanial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure.
Isoxazole derivatives: Similar in having the isoxazole ring.
Pyridine-based compounds: Contain the pyridine ring structure.
Uniqueness
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C15H17N5O2 |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H17N5O2/c1-8-5-12(13-9(2)19-22-15(13)18-8)14(21)16-6-11-7-17-20(4)10(11)3/h5,7H,6H2,1-4H3,(H,16,21) |
InChI Key |
ZAWPMIDVHANGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=C(N(N=C3)C)C |
Origin of Product |
United States |
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